
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide
Vue d'ensemble
Description
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide is a chemical compound with a unique structure that includes both hydroxyimino and methoxyimino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylbutyramide with hydroxylamine and methoxyamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines.
Applications De Recherche Scientifique
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide involves its interaction with specific molecular targets. The hydroxyimino and methoxyimino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethylformamide
- N,N-dimethylacetamide
- N,N-dimethylbutyramide
Uniqueness
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide is unique due to the presence of both hydroxyimino and methoxyimino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and potential biological activity.
Propriétés
Formule moléculaire |
C7H13N3O3 |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-hydroxyimino-3-methoxyimino-N,N-dimethylbutanamide |
InChI |
InChI=1S/C7H13N3O3/c1-5(9-13-4)6(8-12)7(11)10(2)3/h12H,1-4H3 |
Clé InChI |
YHZBJNXFYPODJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOC)C(=NO)C(=O)N(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

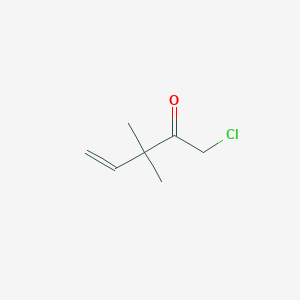
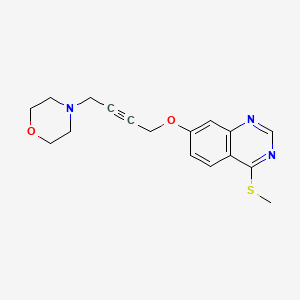
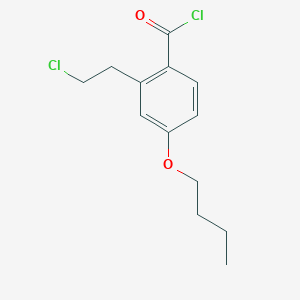
![[4-(6-hydroxyamino-2-methyl-1H-indol-5-yl)-phenyl]-methanol](/img/structure/B8307716.png)
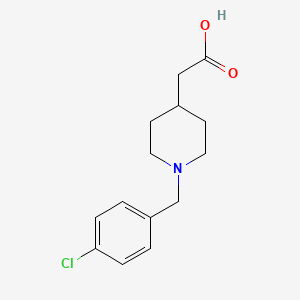
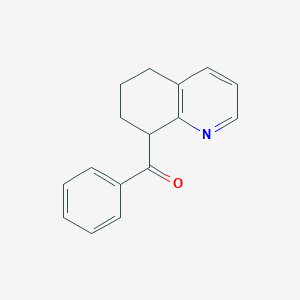
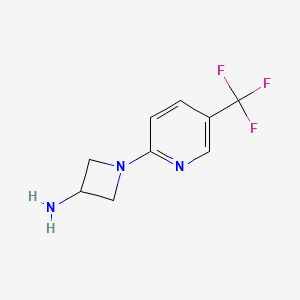
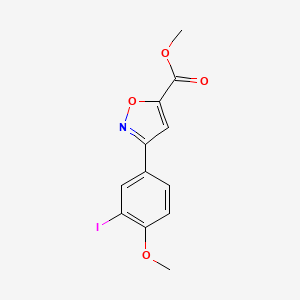
![2-(2-Methoxypyridin-4-yl)-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B8307766.png)
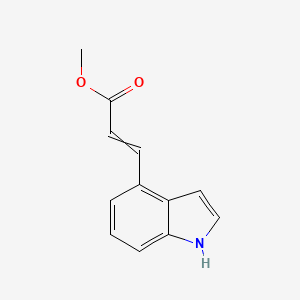
![4-[(4-Methoxyphenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxylic acid](/img/structure/B8307783.png)
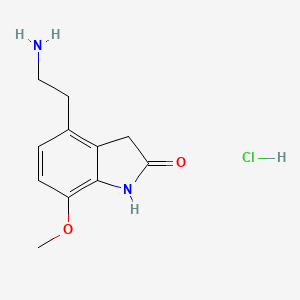
![2-(Pyridin-2-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B8307797.png)
